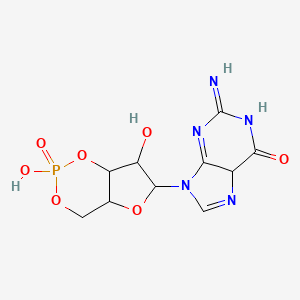

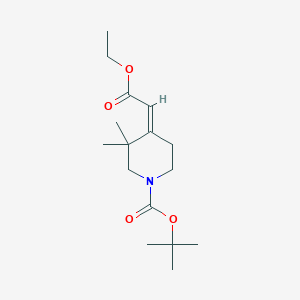

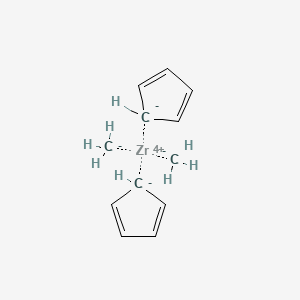

3\',5\'-cyclic GMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger much like cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in various physiological processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate to cyclic guanosine monophosphate. Peptide hormones such as atrial natriuretic factor activate membrane-bound guanylate cyclase, while soluble guanylate cyclase is typically activated by nitric oxide to stimulate cyclic guanosine monophosphate synthesis .

Industrial Production Methods: A microbial-based method has been developed to prepare cyclic dinucleotides, including cyclic guanosine monophosphate, by engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified and simple process involving a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cyclic guanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in signal transduction processes controlled by generating enzymes such as guanylate cyclase and degrading enzymes like phosphodiesterases .

Common Reagents and Conditions: Common reagents used in the reactions involving cyclic guanosine monophosphate include nitric oxide, which activates soluble guanylate cyclase, and peptide hormones like atrial natriuretic factor, which activate membrane-bound guanylate cyclase .

Major Products Formed: The major products formed from the reactions involving cyclic guanosine monophosphate include various cyclic nucleotide-gated ion channels, cyclic guanosine monophosphate-dependent protein kinases, and cyclic guanosine monophosphate-regulated phosphodiesterases .

Aplicaciones Científicas De Investigación

Cyclic guanosine monophosphate is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules, eliciting a broad range of cellular effects. Its production is triggered by the stimulation of either soluble guanylate cyclase or particulate guanylate cyclase. The cyclic guanosine monophosphate pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain functions. It is involved in the pathogenesis of fibrosis, inflammation, neurodegeneration, and infectious diseases such as malaria .

Mecanismo De Acción

Cyclic guanosine monophosphate acts as a second messenger by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. Through protein kinase activation, cyclic guanosine monophosphate can relax smooth muscle tissues. In blood vessels, the relaxation of vascular smooth muscles leads to vasodilation and increased blood flow. At presynaptic terminals in the striatum, cyclic guanosine monophosphate controls the efficacy of neurotransmitter release .

Comparación Con Compuestos Similares

Cyclic guanosine monophosphate is often compared with cyclic adenosine monophosphate, another cyclic nucleotide that acts as a second messenger. While both cyclic guanosine monophosphate and cyclic adenosine monophosphate are involved in signal transduction, they have different molecular targets and pathways. Cyclic guanosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 5, 6, and 9) show strong specificity for cyclic guanosine monophosphate as a substrate, whereas cyclic adenosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 4, 7, and 8) show specificity for cyclic adenosine monophosphate. Dual-specificity phosphodiesterases (such as phosphodiesterase 1, 2, 3, 10, and 11) can hydrolyze both cyclic nucleotides .

Propiedades

Fórmula molecular |

C10H12N5O7P |

|---|---|

Peso molecular |

345.21 g/mol |

Nombre IUPAC |

9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17) |

Clave InChI |

UPCLSKXIRZSGIW-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)